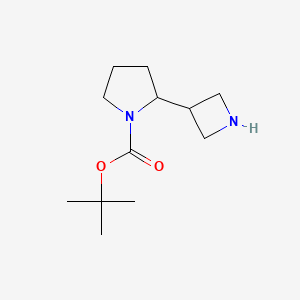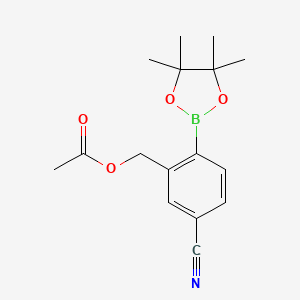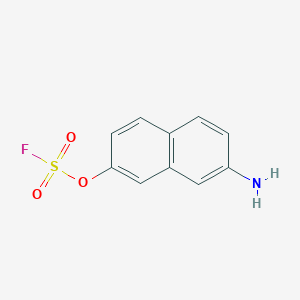
7-Aminonaphthalen-2-yl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminonaphthalen-2-yl sulfurofluoridate: is a fluorophore used in various scientific experiments. It is known for its unique properties, including its ability to emit fluorescence, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Aminonaphthalen-2-yl sulfurofluoridate involves several steps. One common method includes the reaction of 7-aminonaphthalen-2-ol with fluorosulfonic acid. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of palladium-catalyzed formylation of phenol-derived aryl fluorosulfonates is a notable example of an industrial approach .
Chemical Reactions Analysis
Types of Reactions: 7-Aminonaphthalen-2-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various substituted naphthalen-2-yl derivatives, which have applications in different fields of research and industry .
Scientific Research Applications
Chemistry: In chemistry, 7-Aminonaphthalen-2-yl sulfurofluoridate is used as a fluorescent probe to study molecular interactions and reaction mechanisms. Its fluorescence properties make it an excellent tool for tracking and analyzing chemical processes .
Biology: In biological research, the compound is used for imaging and tracking biological molecules. Its ability to emit fluorescence allows researchers to visualize cellular processes and interactions in real-time .
Medicine: In medicine, this compound is used in diagnostic imaging. Its fluorescence properties enable the detection of specific biomolecules, aiding in the diagnosis of various diseases .
Industry: In industrial applications, the compound is used in the development of fluorescent dyes and sensors. Its stability and fluorescence make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Aminonaphthalen-2-yl sulfurofluoridate involves its interaction with specific molecular targets. The compound’s fluorescence is activated upon binding to target molecules, allowing for the visualization of these interactions. The pathways involved include the excitation of electrons in the compound, leading to the emission of light at specific wavelengths .
Comparison with Similar Compounds
- 7-Aminonaphthalen-2-yl fluoranesulfonate
- 6-Aminonaphthalen-2-yl sulfurofluoridate
- Hemicyanine dyes
Comparison: 7-Aminonaphthalen-2-yl sulfurofluoridate stands out due to its unique fluorescence properties, which are more stable and resistant to environmental changes compared to similar compounds. Hemicyanine dyes, for example, have good fluorescence properties but are more sensitive to pH and biological toxicity .
By understanding the unique properties and applications of this compound, researchers and industry professionals can leverage its potential in various fields, from scientific research to industrial applications.
Properties
Molecular Formula |
C10H8FNO3S |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-amino-7-fluorosulfonyloxynaphthalene |
InChI |
InChI=1S/C10H8FNO3S/c11-16(13,14)15-10-4-2-7-1-3-9(12)5-8(7)6-10/h1-6H,12H2 |
InChI Key |
MKZDTVDPKBMVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)

![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)
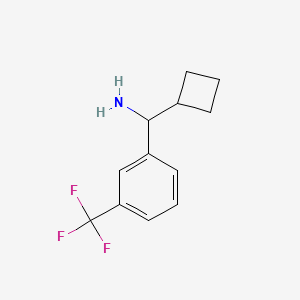
![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)
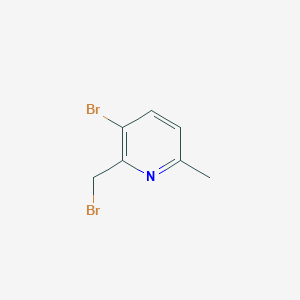
![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)

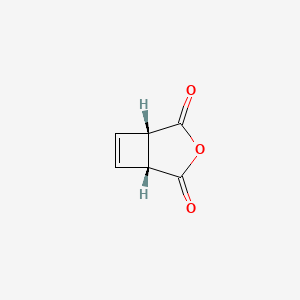
![2-(5-Methylpyridin-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12942994.png)
![(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12943002.png)
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
